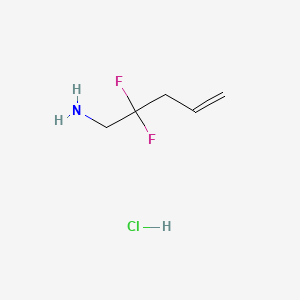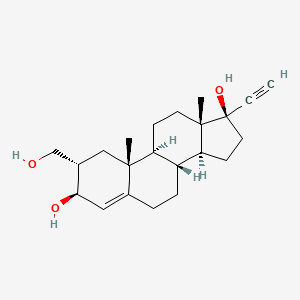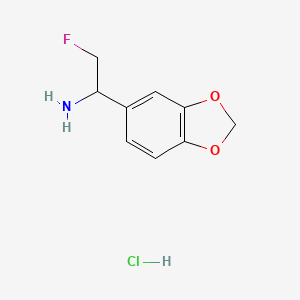
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a 1,3-dioxaindan moiety, which is a bicyclic structure containing two oxygen atoms, and a fluorinated ethanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride typically involves multiple steps:
Formation of the 1,3-Dioxaindan Moiety: This step involves the cyclization of appropriate precursors to form the 1,3-dioxaindan structure. Common reagents include diols and aldehydes under acidic conditions.
Introduction of the Fluoroethanamine Group: The fluorination of ethanamine can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This step is crucial for incorporating the fluorine atom into the molecule.
Combination of the Two Moieties: The final step involves coupling the 1,3-dioxaindan structure with the fluoroethanamine group. This can be achieved through nucleophilic substitution reactions, often using catalysts to enhance the reaction efficiency.
Formation of the Hydrochloride Salt: The free base form of the compound is treated with hydrochloric acid to form the hydrochloride salt, which is then purified through recrystallization.
Analyse Chemischer Reaktionen
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the 1,3-dioxaindan moiety and the release of the fluoroethanamine group.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the synthesis of drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.
Wirkmechanismus
The mechanism of action of 1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The fluorinated ethanamine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride can be compared with other similar compounds:
3-(1,3-Dioxaindan-5-yl)propan-1-ol: This compound lacks the fluorine atom and the ethanamine group, making it less versatile in certain applications.
5-(1,3-Dioxaindan-5-yl)pentanoic acid:
The unique combination of the 1,3-dioxaindan moiety and the fluorinated ethanamine group in this compound sets it apart from these similar compounds, offering distinct advantages in terms of reactivity and application potential.
Eigenschaften
Molekularformel |
C9H11ClFNO2 |
|---|---|
Molekulargewicht |
219.64 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-2-fluoroethanamine;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-3,7H,4-5,11H2;1H |
InChI-Schlüssel |
JFEMNRGGFSCGHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(CF)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride](/img/structure/B13452317.png)
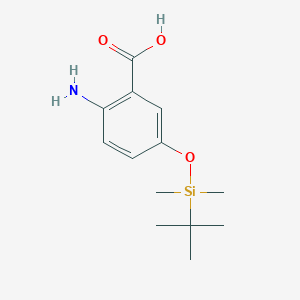
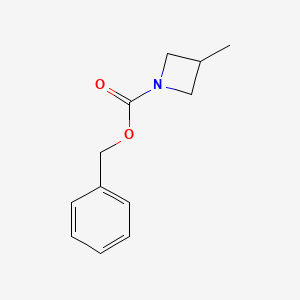
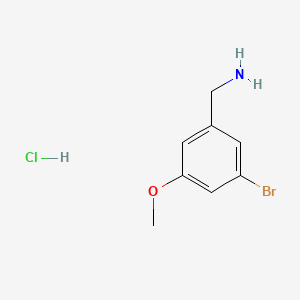
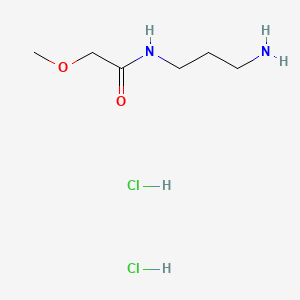
![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)
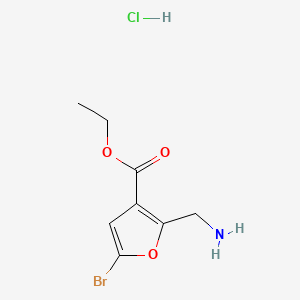
![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)
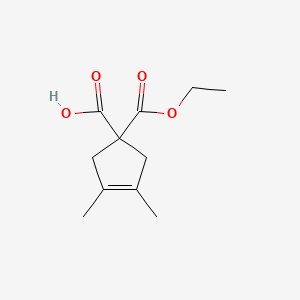
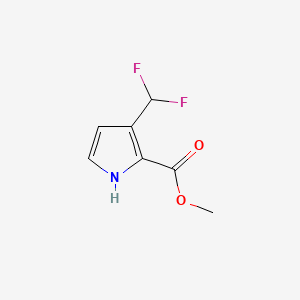
![1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B13452395.png)
![(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride](/img/structure/B13452401.png)
